REACTION_SMILES
|
[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:11][Si:12]([CH2:13][CH2:14][O:15][CH2:16][Cl:17])([CH3:18])[CH3:19].[H-:9].[N+:1](=[O:2])([O-:3])[c:4]1[nH:5][cH:6][cH:7][n:8]1.[Na+:10]>>[N+:1](=[O:2])([O-:3])[c:4]1[n:5]([CH2:16][O:15][CH2:14][CH2:13][Si:12]([CH3:11])([CH3:18])[CH3:19])[cH:6][cH:7][n:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)CCOCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ncc[nH]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)CCOCn1ccnc1[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |